4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 156867-75-3
VCID: VC2250353
InChI: InChI=1S/C14H16ClN3OS/c1-4-5-18-12(16-17-14(18)20)8-19-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,17,20)
SMILES: CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C
Molecular Formula: C14H16ClN3OS
Molecular Weight: 309.8 g/mol

4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 156867-75-3

Cat. No.: VC2250353

Molecular Formula: C14H16ClN3OS

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol - 156867-75-3

Specification

CAS No. 156867-75-3
Molecular Formula C14H16ClN3OS
Molecular Weight 309.8 g/mol
IUPAC Name 3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H16ClN3OS/c1-4-5-18-12(16-17-14(18)20)8-19-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,17,20)
Standard InChI Key WIDOHVGVVBBGED-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C

Introduction

Chemical Structure and Properties

4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is characterized by its heterocyclic triazole core with multiple functional groups attached. The compound contains a five-membered 1,2,4-triazole ring with a thiol group at position 3, an allyl group at position 4, and a substituted phenoxymethyl moiety at position 5. The phenoxy component features a 4-chloro-3,5-dimethylphenyl group, adding structural complexity to the molecule.

The basic chemical identifiers for this compound are summarized in the table below:

PropertyValue
CAS Number156867-75-3
Molecular FormulaC₁₄H₁₆ClN₃OS
Molecular Weight309.8 g/mol
IUPAC Name3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChIInChI=1S/C14H16ClN3OS/c1-4-5-18-12(16-17-14(18)20)8-19-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,17,20)
Standard InChIKeyWIDOHVGVVBBGED-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C
PubChem Compound ID17087492

The compound features several key structural elements that contribute to its chemical behavior: a triazole ring with a thiol/thione group that can exhibit tautomerism, an allyl group that provides a point of unsaturation, and a substituted phenoxy group that adds lipophilicity and potential for specific molecular interactions.

Physical Properties

While specific measured data for the target compound is limited, we can compare it with the related compound 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, which has predicted properties including a boiling point of 382.7±52.0°C and a density of 1.32±0.1 g/cm³ . The target compound, having additional methyl groups, would likely have a slightly higher boiling point due to increased molecular weight and potentially altered intermolecular interactions.

The compound is expected to be a solid at room temperature, as is typical for many heterocyclic compounds with similar molecular weights. The presence of the triazole ring, thiol group, and chlorine atom contributes to its polarity, while the allyl and dimethylphenoxy groups add lipophilic character, affecting its solubility profile in various solvents.

Chemical Properties

The chemical reactivity of 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is primarily determined by its functional groups. The compound exhibits several important chemical characteristics:

  • Tautomerism: The compound can exist in thiol (-SH) and thione (C=S) tautomeric forms, with the thione form typically predominant in the solid state. This tautomerism affects its reactivity in various chemical reactions.

  • Acidity: The thiol group, when present in that tautomeric form, can act as a weak acid. The related compound 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a predicted pKa of 7.94±0.20 , suggesting that the target compound would have similar acidity.

  • Nucleophilicity: The sulfur atom and nitrogen atoms in the triazole ring can act as nucleophilic centers, allowing the compound to participate in various substitution and addition reactions.

  • Reactivity of the allyl group: The allyl substituent contains a carbon-carbon double bond that can participate in addition reactions, providing a handle for further functionalization.

Structure-Activity Relationships

Comparing 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with related compounds provides insights into structure-activity relationships within this class of molecules. Several structural analogs appear in the literature:

  • 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS: 333767-06-9) : This analog lacks the 3,5-dimethyl substituents on the phenoxy ring, resulting in a lower molecular weight (281.76 g/mol).

  • 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS: 669740-12-9) : This analog has dimethyl substituents at the 3,4-positions rather than 3,5-positions, and lacks the chlorine atom.

The table below compares key properties of these structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolC₁₄H₁₆ClN₃OS309.8Chlorine at position 4, methyl groups at positions 3 and 5
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiolC₁₂H₁₂ClN₃OS281.76Chlorine at position 4, no methyl groups
4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiolC₁₄H₁₇N₃OS275.37No chlorine, methyl groups at positions 3 and 4

These structural variations can significantly impact physicochemical properties and biological activities:

  • Lipophilicity: The addition of methyl groups generally increases lipophilicity, potentially enhancing membrane permeability and affecting distribution in biological systems.

  • Electronic effects: The chlorine atom introduces an electron-withdrawing effect, while methyl groups are electron-donating. These electronic factors can influence the reactivity of the triazole ring and its tautomeric equilibrium.

  • Steric effects: The positioning of substituents (particularly the methyl groups) can affect molecular recognition by biological targets and influence binding to receptors or enzymes.

  • Metabolic stability: Different substitution patterns can alter the metabolic profile of these compounds, affecting their half-life and bioavailability in biological systems.

SupplierProduct NumberPackagingPrice (USD)
Sigma-AldrichR40297425 mg$29.80
TRCA614700500 mg$155
Biosynth CarbosynthFA114870500 mg$60
Biosynth CarbosynthFA1148702 g$179
AK Scientific0536AE1 g$191

The target compound, being more structurally complex due to the additional methyl groups, might be expected to be priced similarly or potentially higher than these analogs.

Researchers interested in obtaining this compound should contact specialty chemical suppliers directly for current availability, pricing, and any minimum order requirements. Custom synthesis may also be an option for obtaining larger quantities or higher purity material.

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